molecular formula C10H12FNO3 B13040999 (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate

(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate

Katalognummer: B13040999
Molekulargewicht: 213.21 g/mol
InChI-Schlüssel: ULFJILMXAYOUAX-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate is a chiral compound with significant interest in various scientific fields. It is a derivative of phenylalanine, an essential amino acid, and contains a fluorine atom and a hydroxyl group on the aromatic ring, which can influence its chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-phenylalanine.

    Fluorination: Introduction of the fluorine atom at the desired position on the aromatic ring. This can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: Introduction of the hydroxyl group, which can be done using hydroxylating agents like m-chloroperbenzoic acid (m-CPBA).

    Esterification: Conversion of the carboxylic acid group to a methyl ester using reagents like methanol and sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and m-CPBA.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and transporters.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-Methyl 2-amino-3-(2-chloro-3-hydroxyphenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine.

    (S)-Methyl 2-amino-3-(2-bromo-3-hydroxyphenyl)propanoate: Similar structure but with a bromine atom instead of fluorine.

    (S)-Methyl 2-amino-3-(2-iodo-3-hydroxyphenyl)propanoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-Methyl 2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate imparts unique properties such as increased metabolic stability, altered electronic effects, and potential for specific interactions with biological targets, making it distinct from its halogenated analogs.

Eigenschaften

Molekularformel

C10H12FNO3

Molekulargewicht

213.21 g/mol

IUPAC-Name

methyl (2S)-2-amino-3-(2-fluoro-3-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H12FNO3/c1-15-10(14)7(12)5-6-3-2-4-8(13)9(6)11/h2-4,7,13H,5,12H2,1H3/t7-/m0/s1

InChI-Schlüssel

ULFJILMXAYOUAX-ZETCQYMHSA-N

Isomerische SMILES

COC(=O)[C@H](CC1=C(C(=CC=C1)O)F)N

Kanonische SMILES

COC(=O)C(CC1=C(C(=CC=C1)O)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.